N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-11(2)21-19-24(18(13)26)9-12(10-27-19)17(25)20-8-16-22-14-6-4-5-7-15(14)23-16/h4-7,12H,3,8-10H2,1-2H3,(H,20,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTKVYPBMGFIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety and a thiazine ring. Its molecular formula is with a molecular weight of approximately 524.6 g/mol. The structural components contribute to its biological properties.
1. Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, one study synthesized a series of benzimidazole derivatives and evaluated their activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against E. coli .
2. Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. For example, research has shown that certain benzimidazole derivatives inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these inhibitors ranged from 0.52 to 22.25 μM .
3. Antioxidant Activity
Antioxidant properties have also been reported for related compounds. In vitro studies indicated that certain benzimidazole derivatives exhibited significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . This suggests potential protective effects against oxidative stress-related diseases.
The biological activities of this compound may be attributed to several mechanisms:
1. Enzyme Inhibition
Many benzimidazole derivatives act as enzyme inhibitors. For example, the inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins . This mechanism underlies their anti-inflammatory effects.
2. Interaction with Biological Targets
The structural diversity of these compounds allows them to interact with various biological targets including receptors and enzymes involved in disease pathways. This interaction can modulate cellular responses and contribute to their therapeutic effects.
Case Studies
A comprehensive review of the literature reveals multiple case studies focusing on the synthesis and evaluation of benzimidazole derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Bansal et al., 2012 | Benzimidazole Derivatives | Antimicrobial | Significant activity against E. coli and S. aureus |
| Akhtar et al., 2017 | Thiazine-Benzimidazole Hybrid | Anti-inflammatory | IC50 values indicating moderate COX-II inhibition |
| Wang et al., 2015 | Various Benzimidazoles | Antioxidant | Effective in scavenging free radicals |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide. Heterocycles containing benzimidazole and thiazine moieties have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as lead compounds for further development .
COX-II Inhibition
The compound has been investigated for its inhibitory effects on cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and cancer progression. A related study found that modifications to the benzimidazole scaffold can enhance COX-II selectivity and potency. The synthesized derivatives displayed promising anti-inflammatory activities comparable to established COX-II inhibitors like Celecoxib .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the substituents on the benzimidazole and thiazine rings can significantly affect biological activity. For example:
Case Study 1: In Vivo Efficacy Against Inflammation
A recent study evaluated the in vivo efficacy of a compound structurally related to this compound in a rat model of inflammation. The results indicated a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives containing the benzimidazole core. The results showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that such compounds could be developed into effective antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound’s closest structural analogs include derivatives of imidazo[1,2-a]pyridine and thiazine-based heterocycles. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () shares a fused imidazo-pyridine core but differs in substituents and functional groups. Key distinctions include:
- Benzimidazole vs.
- Thiazine vs.
Physicochemical Properties
The target compound’s ethyl and methyl groups may reduce crystallinity compared to 2d , which has polar nitrophenyl and ester groups contributing to its solid-state stability .
Spectral Data Comparison
- 1H NMR : The benzimidazole protons in the target compound would resonate at δ 7.5–8.5 ppm, distinct from 2d ’s nitrophenyl protons (δ 8.0–8.5 ppm). The thiazine ring protons may appear as multiplet signals near δ 3.0–4.0 ppm.
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1650 cm⁻¹) and thiazine C-S stretch (~650 cm⁻¹) differ from 2d ’s ester C=O (~1700 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, similar heterocyclic systems (e.g., imidazothiazoles) are synthesized via reflux conditions in polar aprotic solvents like DMF or acetonitrile, with K₂CO₃ as a base to facilitate nucleophilic substitutions . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters (temperature, stoichiometry) to maximize yield .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign proton and carbon environments (e.g., benzoimidazole protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound to predict reactivity or biological interactions?
- Methodology :
- DFT Calculations : Use Gaussian or COMSOL Multiphysics to simulate molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps. This aids in predicting sites for electrophilic/nucleophilic attack .
- Molecular Docking : Employ AutoDock Vina to assess binding affinities with biological targets (e.g., enzymes), guided by structural analogs like benzo[d]thiazole derivatives .
Q. How can conflicting spectroscopic data (e.g., unexpected shifts in NMR) be resolved during structural validation?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in the benzoimidazole ring) that cause peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivities .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for thiadiazole-triazine hybrids .
Q. What mechanistic insights exist for the compound’s interaction with biological targets, and how can in vitro assays be designed to validate these?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations. Reference studies on pyrimido-thiazine analogs show dose-dependent inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- Methodology :
- HPLC-MS : Profile reaction mixtures to detect low-abundance impurities (e.g., unreacted intermediates) .
- Design of Experiments (DoE) : Apply factorial design to optimize solvent purity, catalyst loading, and reaction time, reducing side reactions .
Theoretical and Experimental Design Questions
Q. How should a research framework link this compound’s properties to broader theories in medicinal chemistry (e.g., bioisosterism)?
- Methodology : Align the compound’s heterocyclic core (e.g., benzoimidazole) with bioisosteric principles. For example, compare its electronic profile to known kinase inhibitors (e.g., imatinib analogs) to hypothesize target engagement .
Q. What are the critical considerations for designing stability studies under physiological conditions?
- Methodology :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. Thiazine rings may hydrolyze under acidic conditions, requiring protective formulations .
- Light/Oxygen Sensitivity : Conduct accelerated stability testing in controlled atmospheres (e.g., N₂ vs. O₂) to identify decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
